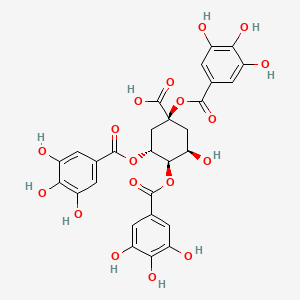
2-(2,2,2-Trifluoroethoxy)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,2,2-Trifluoroethoxy)phenacyl bromide can be synthesized through the bromination of acetophenone derivatives. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethoxy)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenacyl bromide moiety can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethoxy)phenacyl bromide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenacyl bromide involves its interaction with molecular targets through various chemical reactions. The trifluoroethoxy group can enhance the compound’s reactivity and stability, while the phenacyl bromide moiety can participate in nucleophilic substitution reactions . These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: A related compound with a similar structure but without the trifluoroethoxy group.
2,2,2-Trifluoroethanol: A compound that shares the trifluoroethoxy group but lacks the phenacyl bromide moiety.
Uniqueness
2-(2,2,2-Trifluoroethoxy)phenacyl bromide is unique due to the presence of both the trifluoroethoxy group and the phenacyl bromide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8BrF3O2 |
|---|---|
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2 |
Clé InChI |
CXAGDMAWPGYDMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)



![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)
